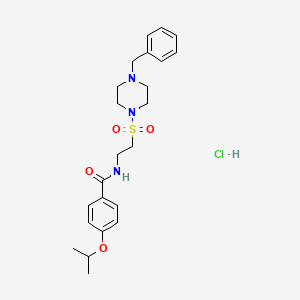
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzylpiperazine core, with a sulfonyl group attached to one of the nitrogen atoms of the piperazine ring. The sulfonyl group is further connected to an ethyl group, which is attached to a benzamide group. The benzamide group has an isopropoxy substituent .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it’s subjected. Benzylpiperazine derivatives can participate in a variety of reactions, including those typical of aromatic compounds, amines, and amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its molecular weight, polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has identified various sulfonamides, including those similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride, exhibiting antimicrobial properties. Krátký et al. (2012) explored the antimicrobial activities of certain sulfonamides, revealing significant effectiveness against specific bacterial strains (Krátký et al., 2012). Kumar et al. (2017) also synthesized benzene sulfonamides demonstrating potent antimicrobial activity (Kumar et al., 2017).
Anticancer Activity
Some derivatives of sulfonamides have been evaluated for their anticancer properties. Yılmaz et al. (2015) synthesized indapamide derivatives, with one compound showing significant proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015). The study by Kumar et al. (2017) also found specific benzene sulfonamides to be effective cytotoxic agents against certain cancer cell lines (Kumar et al., 2017).
Physical and Chemical Characterization
Marvanová et al. (2016) worked on the synthesis and characterization of arylpiperazine derivatives, focusing on their potential as dual antihypertensive agents. This study provides insights into the physical and chemical properties of similar compounds (Marvanová et al., 2016).
Miscellaneous Studies
Additional research includes exploring the properties of related compounds in various contexts. Sawale et al. (2016) investigated the molar refraction and polarizability of a similar drug, providing valuable information on its physical interactions in solutions (Sawale et al., 2016). Riabchenko et al. (2020) examined the creation of new amino acid derivatives of a related sulfonyl chloride, contributing to the understanding of chemical interactions and potential applications (Riabchenko et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S.ClH/c1-19(2)30-22-10-8-21(9-11-22)23(27)24-12-17-31(28,29)26-15-13-25(14-16-26)18-20-6-4-3-5-7-20;/h3-11,19H,12-18H2,1-2H3,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHFXYQQQBPJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

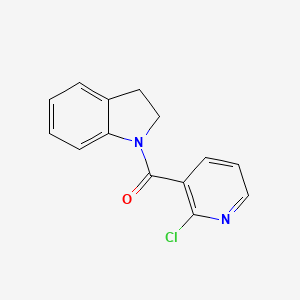
![1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2435194.png)
![7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435195.png)
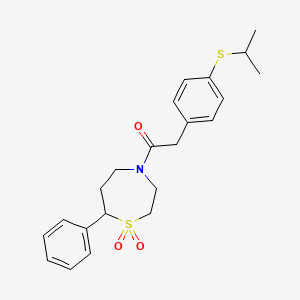
![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)
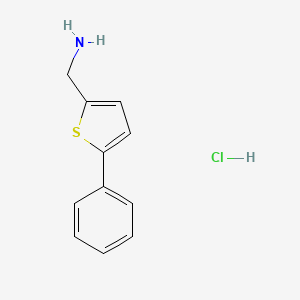
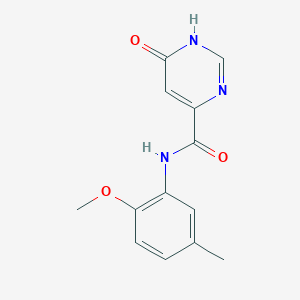
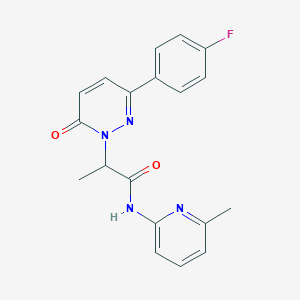

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2435208.png)
![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2435210.png)
![N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2435211.png)
![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)
![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2435215.png)